Ethyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
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Description
Ethyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It is known that the active hydrogen on c-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . This suggests that Ethyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors.
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-25-16-13(8-17)12(7-14(20)18-16)10-3-5-11(6-4-10)19(22)23/h3-6,12H,2,7,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFMGPZVHQFOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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